![molecular formula C11H15N3O B2604098 N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2305475-08-3](/img/structure/B2604098.png)
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a synthetic molecule that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, CPME has been extensively studied for its unique properties and potential applications in scientific research.
Mechanism Of Action
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide works by binding to specific enzymes and inhibiting their activity. The exact mechanism of action of N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the formation of a covalent bond between N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide and the enzyme. This bond prevents the enzyme from functioning properly, leading to the inhibition of its activity.
Biochemical and Physiological Effects
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide inhibits the activity of several enzymes, including proteases and kinases. Additionally, N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the function of these enzymes in vitro. However, N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide also has some limitations. Its complex synthesis process and high cost make it difficult to produce in large quantities, limiting its use in certain experiments.
Future Directions
There are several future directions for research involving N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide. One potential direction is the development of N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide-based drugs for the treatment of inflammatory disorders. Additionally, N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide could be used to study the function of other enzymes and proteins, providing valuable insights into their role in various biological processes. Finally, the synthesis process for N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide could be optimized to reduce its cost and increase its availability for use in scientific research.
Synthesis Methods
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide is synthesized through a multistep process that involves the reaction of several reagents. The synthesis process is complex and requires specialized equipment and expertise. The first step in the synthesis of N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide involves the reaction of 5-cyclopropyl-2-methylpyrazole with propargyl bromide to form the intermediate compound. The intermediate compound is then reacted with sodium hydride and propargyl alcohol to form the final product, N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide has various applications in scientific research, including drug discovery, chemical biology, and biotechnology. N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to be a potent inhibitor of certain enzymes, making it a promising candidate for drug discovery. Additionally, N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide has been used to study the mechanism of action of certain enzymes and proteins, providing valuable insights into their function.
properties
IUPAC Name |
N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15)12-7-9-6-10(8-4-5-8)13-14(9)2/h3,6,8H,1,4-5,7H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBPLDWIUFVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

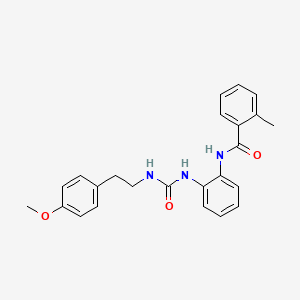

![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)
![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)
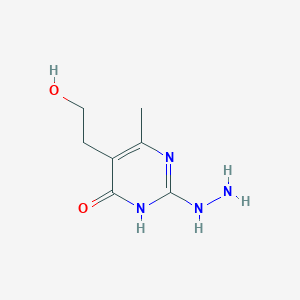

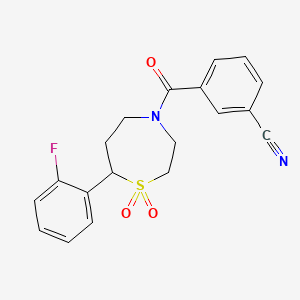
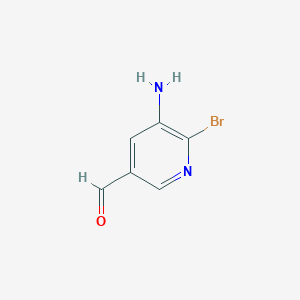
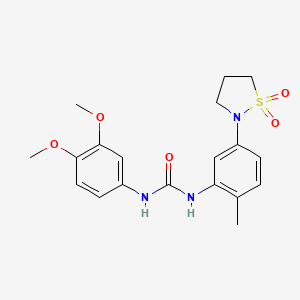
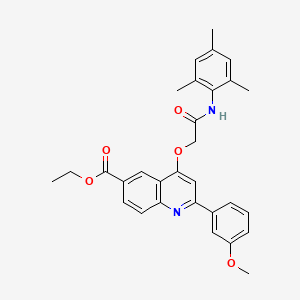
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)